

An In-depth Technical Guide to the Synthesis of (E)-MS0019266

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-MS0019266

Cat. No.: B1676847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for **(E)-MS0019266**, a molecule of interest in contemporary drug discovery and development. This document details its IUPAC name, a step-by-step synthesis protocol, and relevant data presented for clarity and reproducibility.

IUPAC Name

The formal IUPAC name for the compound designated as **(E)-MS0019266** is:

(E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Synthesis Pathway

The synthesis of **(E)-MS0019266** is achieved through a two-step process. The initial step involves the preparation of 2-morpholinoacetohydrazide from ethyl 2-morpholinoacetate. The subsequent and final step is a condensation reaction between the synthesized hydrazide and isatin (indoline-2,3-dione) to yield the target compound.

Step 1: Synthesis of 2-morpholinoacetohydrazide

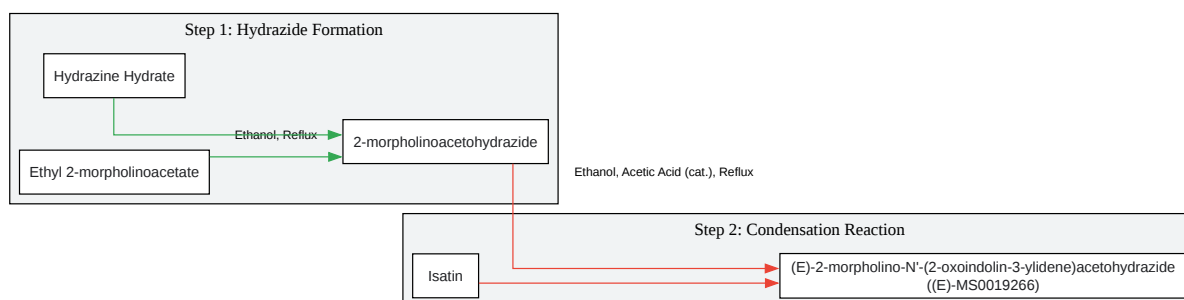
The first intermediate, 2-morpholinoacetohydrazide, is synthesized by the hydrazinolysis of an ester, typically ethyl 2-morpholinoacetate. This reaction involves the nucleophilic attack of

hydrazine hydrate on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of the corresponding hydrazide.

Step 2: Synthesis of (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide

The final product is obtained via a condensation reaction.[1] This involves the reaction of isatin with the prepared 2-morpholinoacetohydrazide in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction proceeds through the nucleophilic attack of the primary amine of the hydrazide on the C3-carbonyl group of isatin, followed by dehydration to form the C=N double bond of the hydrazone. The (E)-isomer is the thermodynamically more stable product.

A visual representation of this synthesis pathway is provided below.



[Click to download full resolution via product page](#)

Figure 1: Synthesis Pathway of (E)-MS0019266

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Synthesis of 2-morpholinoacetohydrazide

- **Reaction Setup:** A mixture of ethyl 2-morpholinoacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is prepared in absolute ethanol (10 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.
- **Reaction Execution:** The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is triturated with diethyl ether to precipitate the solid product.
- **Purification:** The crude product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-morpholinoacetohydrazide as a white solid.

Synthesis of (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide (E)-MS0019266

- **Reaction Setup:** In a round-bottom flask, isatin (1 equivalent) is dissolved in absolute ethanol (15 mL per gram of isatin). To this solution, 2-morpholinoacetohydrazide (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops).
- **Reaction Execution:** The mixture is heated to reflux for 3-5 hours. The formation of a precipitate is typically observed as the reaction progresses. Reaction completion can be monitored by TLC.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to ambient temperature. The precipitated solid is collected by vacuum filtration.
- **Purification:** The collected solid is washed sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to afford (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide as a colored solid.

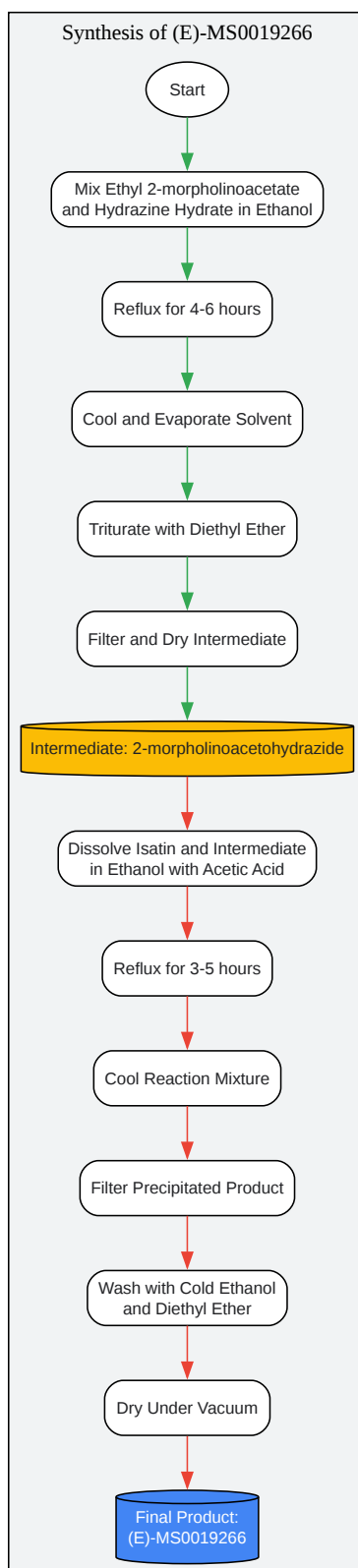
Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of **(E)-MS0019266** and its intermediate.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Melting Point (°C)
2-morpholinoaceto hydrazide	C ₆ H ₁₃ N ₃ O ₂	159.19	85-95	105-107[2]
(E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide	C ₁₄ H ₁₆ N ₄ O ₃	288.30	75-85	>250

Experimental Workflow Visualization

The logical flow of the experimental procedure for the synthesis of **(E)-MS0019266** is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for the Synthesis of (E)-MS0019266

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of (E)-MS0019266]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676847#e-ms0019266-synthesis-pathway-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

